molecular formula C10H18O B1222147 (4-prop-1-en-2-ylcyclohexyl)methanol CAS No. 22521-57-9

(4-prop-1-en-2-ylcyclohexyl)methanol

Cat. No.: B1222147
CAS No.: 22521-57-9
M. Wt: 154.25 g/mol
InChI Key: GMYHXOPIKMGWOM-UHFFFAOYSA-N
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Description

. This compound is a derivative of cyclohexane and contains a hydroxyl group, making it a type of alcohol. It is commonly used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-prop-1-en-2-ylcyclohexyl)methanol typically involves the hydrogenation of perillaldehyde. The reaction conditions often include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere . The reaction proceeds as follows:

    Hydrogenation of Perillaldehyde:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(4-prop-1-en-2-ylcyclohexyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be further reduced to form cyclohexane derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of (4-prop-1-en-2-ylcyclohexyl)ketone or (4-prop-1-en-2-ylcyclohexyl)aldehyde.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of various substituted cyclohexyl derivatives.

Scientific Research Applications

(4-prop-1-en-2-ylcyclohexyl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-prop-1-en-2-ylcyclohexyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with various biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • trans-Shisool
  • trans-8-p-menthen-7-ol
  • trans-dihydroperillyl alcohol
  • trans-4-Isopropenyl-cyclohexylmethanol

Uniqueness

(4-prop-1-en-2-ylcyclohexyl)methanol is unique due to its specific structural features, such as the presence of a hydroxyl group and a cyclohexane ring with an isopropenyl substituent

Properties

CAS No.

22521-57-9

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(4-prop-1-en-2-ylcyclohexyl)methanol

InChI

InChI=1S/C10H18O/c1-8(2)10-5-3-9(7-11)4-6-10/h9-11H,1,3-7H2,2H3

InChI Key

GMYHXOPIKMGWOM-UHFFFAOYSA-N

SMILES

CC(=C)C1CCC(CC1)CO

Canonical SMILES

CC(=C)C1CCC(CC1)CO

physical_description

Solid

Synonyms

cis-isopulegone
isopulegone
pulegone
pulegone, (R)-isomer
pulegone, (S)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-prop-1-en-2-ylcyclohexyl)methanol
Reactant of Route 2
(4-prop-1-en-2-ylcyclohexyl)methanol
Reactant of Route 3
(4-prop-1-en-2-ylcyclohexyl)methanol
Reactant of Route 4
(4-prop-1-en-2-ylcyclohexyl)methanol
Reactant of Route 5
(4-prop-1-en-2-ylcyclohexyl)methanol
Reactant of Route 6
(4-prop-1-en-2-ylcyclohexyl)methanol

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